8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a nitro group at the 8th position and a trifluoromethyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the nitration of 6-(trifluoromethyl)quinoline, followed by oxidation and cyclization reactions to form the quinolinone core. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 8-amino-6-(trifluoromethyl)-4(1H)-quinolinone.
Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)quinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-nitroquinoline: Lacks the trifluoromethyl group, which may affect its biological activity and chemical stability.
4(1H)-quinolinone: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
Uniqueness
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-nitro-6-(trifluoromethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)5-3-6-8(16)1-2-14-9(6)7(4-5)15(17)18/h1-4H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPBOSDUAAGUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.